2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide
CAS No.: 899905-51-2
Cat. No.: VC11902236
Molecular Formula: C22H22FN3OS
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899905-51-2 |
|---|---|
| Molecular Formula | C22H22FN3OS |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 2-[[2-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide |
| Standard InChI | InChI=1S/C22H22FN3OS/c23-17-11-9-16(10-12-17)20-21(26-22(25-20)13-5-2-6-14-22)28-15-19(27)24-18-7-3-1-4-8-18/h1,3-4,7-12H,2,5-6,13-15H2,(H,24,27) |
| Standard InChI Key | DDMXVZBEFDXKTF-UHFFFAOYSA-N |
| SMILES | C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)F |
| Canonical SMILES | C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)F |
Introduction
The compound 2-{[3-(4-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-phenylacetamide is a synthetic molecule with a complex structure, combining a spirocyclic diaza scaffold and functional groups that suggest potential biological activity. This compound has garnered interest for its potential applications in medicinal chemistry, particularly as a candidate for anticancer or antimicrobial agents.
Structural Characteristics
Molecular Formula: C18H17FN3OS
Molecular Weight: ~343.41 g/mol
The compound contains:
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A spirocyclic core with a diazaspiro[4.5]deca scaffold.
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A fluorophenyl group attached to the spirocycle.
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A sulfanyl (thioether) linkage connecting the spirocycle to an N-phenylacetamide moiety.
The presence of these groups suggests that the compound may exhibit diverse chemical reactivity and potential interactions with biological targets.
Synthesis
The synthesis of this compound likely involves:
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Formation of the Spirocyclic Core: The diazaspiro system can be synthesized through cyclization reactions involving primary amines and carbonyl compounds.
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Introduction of the Fluorophenyl Group: Substitution reactions using fluorinated aromatic compounds.
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Thioether Formation: Sulfanyl groups are introduced via nucleophilic substitution using thiols or related reagents.
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Acetamide Coupling: The final step involves coupling with phenylacetic acid derivatives under amide bond-forming conditions.
Potential Biological Activity
Based on structural analogs and related studies, this compound could exhibit:
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Anticancer Properties: The spirocyclic scaffold and fluorophenyl group are common in kinase inhibitors and other anticancer agents .
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Antimicrobial Activity: Sulfanyl and acetamide functionalities are known to enhance interactions with microbial enzymes, suggesting potential antitubercular or antibacterial activity .
Analytical Data
To confirm its identity and purity, the following techniques are typically employed:
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NMR Spectroscopy (¹H and ¹³C): To verify the chemical structure.
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Mass Spectrometry (MS): To determine molecular weight.
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Infrared Spectroscopy (IR): To identify functional groups such as amides and sulfanyl linkages.
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X-ray Crystallography: For detailed structural elucidation.
Research Findings on Related Compounds
Studies on structurally related compounds provide insights into potential applications:
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Antitubercular Agents: Similar N-phenylacetamide derivatives have demonstrated activity against Mycobacterium tuberculosis with MIC values as low as 4 μg/mL .
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Antitumor Agents: Spirocyclic diaza scaffolds have been reported to inhibit cancer cell growth through VEGFR-2 inhibition or other pathways .
Challenges and Future Directions
While promising, challenges include:
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Limited experimental data specific to this compound.
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Optimizing synthesis for scalability.
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Comprehensive biological evaluation to confirm activity.
Future research should focus on:
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Screening against diverse biological targets.
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Modifying substituents to improve potency and selectivity.
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Conducting pharmacokinetic studies to assess drug-likeness.
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